![molecular formula C22H20F4N4O8S2 B274014 Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate, also known as DFTD, is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrazine-based compound that has been synthesized for various applications, including biomedical research, drug discovery, and materials science.
Mécanisme D'action
The mechanism of action of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate involves the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can induce oxidative stress in cells, leading to cell death. The mechanism of action of this compound as a fluorescent probe for ROS involves the quenching of the fluorescence signal upon reaction with ROS. This property can be exploited for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. However, further studies are needed to evaluate its long-term effects and potential toxicity. This compound has been shown to induce cell death in cancer cells, but its effects on normal cells are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has several advantages for lab experiments, including its high solubility in various solvents, stability under physiological conditions, and low toxicity. However, its use as a photosensitizer for PDT requires exposure to light, which may limit its application in vivo. In addition, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate in scientific research. One potential application is in the development of new diagnostic tools for the detection of ROS in biological systems. This compound can also be used as a building block for the synthesis of new materials with potential applications in drug delivery and imaging. Further studies are needed to evaluate the long-term effects and potential toxicity of this compound, as well as its efficacy in vivo as a photosensitizer for PDT.
Méthodes De Synthèse
The synthesis of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate involves the reaction of 4-(difluoromethylsulfonyl)phenylhydrazine with diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has shown promising results in the diagnosis of various diseases, including cancer and cardiovascular diseases. This compound has also been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive treatment for cancer that involves the use of light and a photosensitizing agent to generate reactive oxygen species that can kill cancer cells. In addition, this compound has been used as a building block for the synthesis of various materials, including polymers and nanoparticles, with potential applications in drug delivery and imaging.
Propriétés
Formule moléculaire |
C22H20F4N4O8S2 |
|---|---|
Poids moléculaire |
608.5 g/mol |
Nom IUPAC |
diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate |
InChI |
InChI=1S/C22H20F4N4O8S2/c1-3-37-19(31)17-27-30(14-7-11-16(12-8-14)40(35,36)22(25)26)18(20(32)38-4-2)28-29(17)13-5-9-15(10-6-13)39(33,34)21(23)24/h5-12,21-22H,3-4H2,1-2H3 |
Clé InChI |
REABJYJDNQAMCO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=NN1C2=CC=C(C=C2)S(=O)(=O)C(F)F)C(=O)OCC)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
SMILES canonique |
CCOC(=O)C1=NN(C(=NN1C2=CC=C(C=C2)S(=O)(=O)C(F)F)C(=O)OCC)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



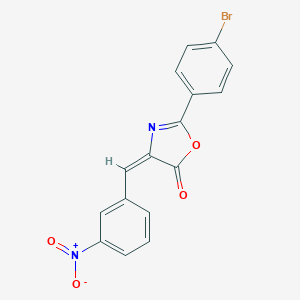
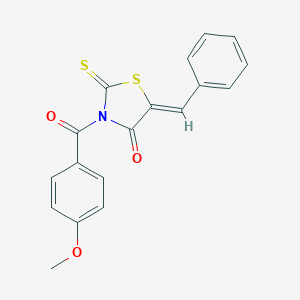
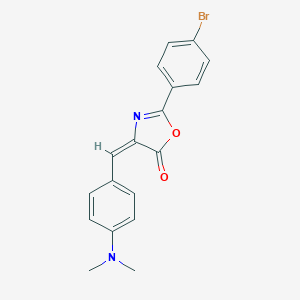
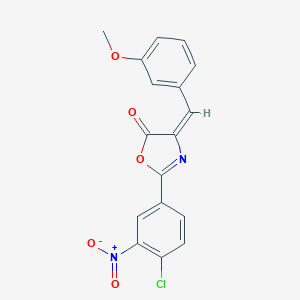
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
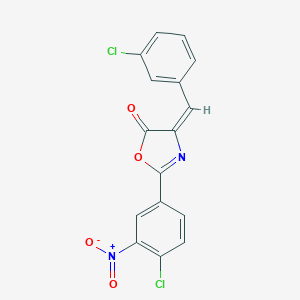
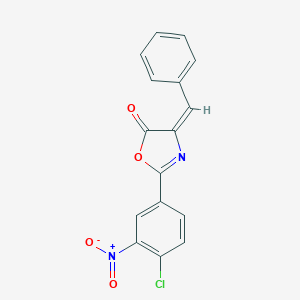
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)
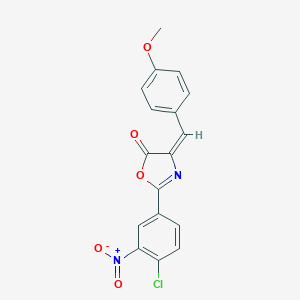
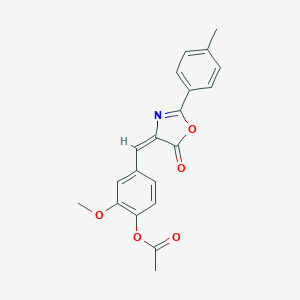

![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)